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molecular formula C8H11N5O3 B1168696 9-(3-Hydroxypropoxy)guanine CAS No. 114778-60-8

9-(3-Hydroxypropoxy)guanine

Cat. No. B1168696
M. Wt: 225.20 g/mol
InChI Key: UWCACOXRVYDNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965270

Procedure details

9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine (3.40 g, 9.41 mmol) in 80% formic acid (100 ml) was heated at 100° C. for 1 hour. The reaction mixture was then cooled and stirred with 10% palladium on charcoal (2.0 g) under an atmosphere of hydrogen at 20° C. for 45 minutes. After removal of the catalyst, the solution was evaporated and the residue was treated with water (50 ml) and concentrated aqueous ammonia (4 ml) at 100° C. for 15 minutes. The solution was then cooled and evaporated under reduced pressure. Recrystallisation of the residue from water afforded 9-(3-hydroxyprop-1-oxy)guanine (800 mg, 33%). 1H NMR: δH [(CD3)2SO] 1.80 (2H, quintet, J=6.3, 6.6 Hz, CH2CH2CH2), 3.55 (2H, quartet, J=5.50, 5.8 Hz, CH2OH), 4.32 (2H, t, J=6.6 Hz, CH2ON), 4.57 (1H, t, J=5.5 Hz, D2O exchangeable, OH), 6.57 (2H, br.s, D2O exchangeable, NH2), 7.91 (1H, s, H-8), 10.63 (1H, br.s, D2O exchangeable, H-1).
Name
9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:14]1=[N:15][C:16]([NH:23]C=O)=[N:17][C:18]=2Cl)C1C=CC=CC=1.C(O)=[O:27]>[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:18](=[O:27])[NH:17][C:16]([NH2:23])=[N:15][C:14]1=2

Inputs

Step One
Name
9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCON1C2=NC(=NC(=C2N=C1)Cl)NC=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with water (50 ml) and concentrated aqueous ammonia (4 ml) at 100° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the residue from water

Outcomes

Product
Name
Type
product
Smiles
OCCCON1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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